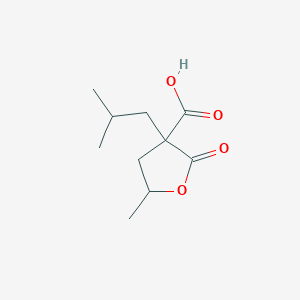
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid is an organic compound with a complex structure that includes a five-membered oxolane ring, a carboxylic acid group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxolane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The oxolane ring can be reduced to form a more saturated compound.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the oxolane ring can produce a more saturated compound with different physical and chemical properties.
Scientific Research Applications
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid exerts its effects depends on its interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary based on the context and application.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-oxooxolane-3-carboxylic acid: Lacks the 2-methylpropyl substituent.
3-(2-Methylpropyl)-2-oxooxolane-3-carboxylic acid: Lacks the 5-methyl substituent.
5-Methyl-3-(2-methylpropyl)-2-oxooxolane: Lacks the carboxylic acid group.
Uniqueness
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid is unique due to the combination of its structural features, including the oxolane ring, carboxylic acid group, and specific alkyl substituents
Properties
CAS No. |
90237-08-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6(2)4-10(8(11)12)5-7(3)14-9(10)13/h6-7H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
WHALNGUKYPHOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)

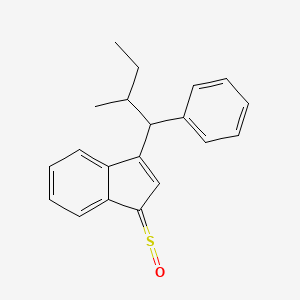
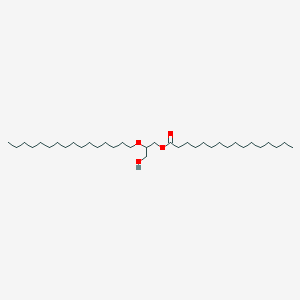
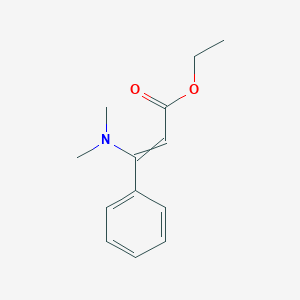

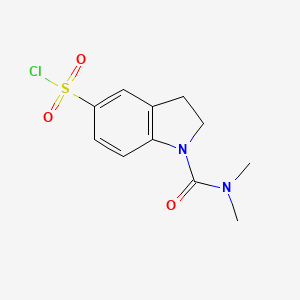
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
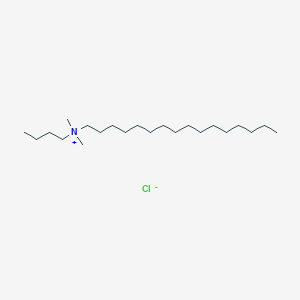
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
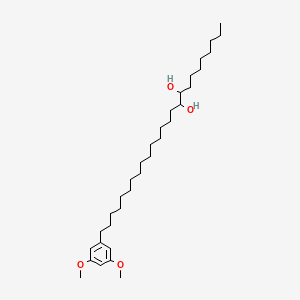
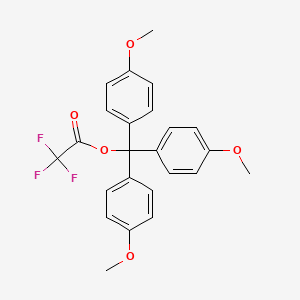
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

